molecular formula C13H17ClN2S2 B1456736 2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride CAS No. 1211439-73-4

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride

Cat. No. B1456736
M. Wt: 300.9 g/mol
InChI Key: AFDJRMJMNKCROX-UHFFFAOYSA-N
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Description

“2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride” is a chemical compound with the molecular formula C13H17ClN2S2 . It is a solid substance and is used for research purposes .


Molecular Structure Analysis

The molecular structure of “2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride” consists of a benzo[d]thiazole ring attached to a piperidin-4-ylmethyl group via a sulfur atom . The compound has a molecular weight of 300.87 .

Safety And Hazards

The compound is classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary measures include avoiding eye contact and seeking medical attention if eye irritation persists .

properties

IUPAC Name

2-(piperidin-4-ylmethylsulfanyl)-1,3-benzothiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S2.ClH/c1-2-4-12-11(3-1)15-13(17-12)16-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFDJRMJMNKCROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CSC2=NC3=CC=CC=C3S2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride
Reactant of Route 2
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride
Reactant of Route 3
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride
Reactant of Route 4
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride
Reactant of Route 6
2-((Piperidin-4-ylmethyl)thio)benzo[d]thiazole hydrochloride

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